N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(18-11-15-3-1-2-4-17(15)23-18)20-12-14-5-8-21(9-6-14)16-7-10-24-13-16/h1-4,11,14,16H,5-10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRCOVHMVOYWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Arylation of Benzofuran
A modular route described by employs palladium-catalyzed C–H arylation to functionalize benzofuran at the C3 position. Using 8-aminoquinoline as a directing group, aryl halides undergo coupling with benzofuran derivatives under catalytic Pd(OAc)₂ in the presence of Ag₂CO₃ as an oxidant. This method achieves high regioselectivity and yield (75–92%) for diverse aryl/heteroaryl substituents.
Example conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | Ag₂CO₃ (2 equiv) |
| Solvent | Toluene/DMF (3:1) |
| Temperature | 110°C |
| Reaction Time | 24 hours |
Transamidation to Access Carboxamide Intermediates
Post-arylation, the directing group is cleaved via a one-pot transamidation procedure. Treatment with Boc₂O (di-tert-butyl dicarbonate) and subsequent exposure to primary amines generates the desired carboxamides. For the target compound, this step would involve coupling with (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine.
Synthesis of (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine
Piperidine Ring Functionalization
The piperidine scaffold is synthesized via a reductive amination strategy. Cyclohexanone is condensed with ammonium acetate and sodium cyanoborohydride to form piperidine. Subsequent N-alkylation with a tetrahydrothiophen-3-yl group is critical.
Key reaction :
$$ \text{Piperidin-4-one} + \text{Tetrahydrothiophen-3-yl methanesulfonate} \xrightarrow{\text{NaH, DMF}} \text{1-(Tetrahydrothiophen-3-yl)piperidin-4-one} $$
Reductive Amination to Introduce the Methylamine Side Chain
The ketone intermediate is converted to the corresponding methanamine via reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane.
Optimized conditions :
| Parameter | Value |
|---|---|
| Reducing Agent | STAB (1.5 equiv) |
| Solvent | Dichloroethane |
| Temperature | 25°C |
| Yield | 68–75% |
Coupling of Subunits via Amide Bond Formation
The final step involves activating benzofuran-2-carboxylic acid as an acid chloride (using SOCl₂ or oxalyl chloride) and reacting it with (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine in the presence of a base such as triethylamine.
Representative procedure :
- Acid chloride formation :
$$ \text{Benzofuran-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Benzofuran-2-carbonyl chloride} $$ - Amidation :
$$ \text{Benzofuran-2-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} $$
Yield : 80–85% after purification by silica gel chromatography.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for steps such as C–H arylation (from 24 hours to 2 hours) and amidation (from 12 hours to 30 minutes), enhancing throughput without compromising yield.
Solid-Phase Synthesis
Immobilizing the piperidine intermediate on Wang resin enables iterative coupling and deprotection steps, advantageous for parallel synthesis of analogs.
Challenges and Considerations
- Stereochemistry : The tetrahydrothiophen and piperidine rings may introduce chiral centers. Asymmetric hydrogenation or chiral resolution techniques (e.g., HPLC with chiral columns) are necessary for enantiomerically pure products.
- Sulfur Reactivity : Tetrahydrothiophen’s sulfur atom necessitates inert atmosphere handling to prevent oxidation to sulfoxides/sulfones.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research is conducted to understand its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology: Studies are conducted to explore its effects on biological systems and its potential as a tool for biological research.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the tetrahydrothiophene and benzofuran rings.
N-(tetrahydrothiophen-3-yl)methylbenzamide: Contains the tetrahydrothiophene and benzamide moieties but lacks the piperidine and benzofuran rings.
Uniqueness
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties
Biological Activity
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure combining a benzofuran moiety with a piperidine ring substituted by a tetrahydrothiophenyl group. This structural configuration may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer progression. It has been shown to affect matrix metalloproteinases (MMPs), which are critical in tumor metastasis and invasion .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.126 | Anticancer |
| N-(piperidin-4-yl)methyl)acetamide | Structure | 0.5 | Moderate anticancer |
| 2-Ethoxy-N-(1-(thiophen-3-yl)piperidin-4-yl)methyl)acetamide | Structure | 0.8 | Lower anticancer |
This table illustrates that this compound has superior activity compared to other related compounds.
Case Studies and Research Findings
Several case studies have been conducted to explore the efficacy of this compound:
- In Vivo Studies : In a murine model of breast cancer, treatment with the compound significantly inhibited tumor growth and reduced metastasis compared to controls. The study indicated a reduction in the number of metastatic nodules in the lungs of treated mice .
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation, highlighting its potential as an apoptosis-inducing agent .
- Selectivity Profile : The selectivity index of this compound was found to be favorable, exhibiting significantly lower toxicity towards non-cancerous cells compared to cancerous cells, which is crucial for therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, and what critical parameters influence yield and purity?
- Methodology : Multi-step synthesis typically involves: (i) Coupling reactions : Amide bond formation between benzofuran-2-carboxylic acid derivatives and the piperidine-tetrahydrothiophene scaffold using coupling agents like EDC/HOBt . (ii) Functional group protection : Temporary protection of reactive groups (e.g., amines) to prevent side reactions during synthesis . (iii) Purification : Column chromatography or recrystallization to isolate the final compound.
- Critical parameters : Solvent choice (e.g., THF or DCM), reaction temperature (0–25°C), and stoichiometric ratios of reagents must be optimized to achieve >70% yield and >95% purity .
Q. How can structural confirmation and purity assessment be performed for this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of aromatic protons (benzofuran), piperidine/tetrahydrothiophene aliphatic signals, and carboxamide carbonyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₂₀H₂₄N₂O₂S: ~356.15) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
Q. What physicochemical properties are critical for in vitro and in vivo studies?
- Key properties :
- Solubility : Test in DMSO (commonly >10 mg/mL for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) .
- LogP : Predicted via computational tools (e.g., XLogP3) to estimate lipophilicity (expected LogP ~2.5–3.0) .
- Stability : Evaluate under physiological pH (e.g., 1–12) and oxidative conditions (e.g., H₂O₂) using UV-Vis spectroscopy or LC-MS .
Advanced Research Questions
Q. What experimental strategies are recommended to study interactions with biological targets (e.g., enzymes or receptors)?
- Binding assays :
- Radioligand displacement : Use tritiated or fluorescently labeled analogs to quantify affinity (Kd) for targets like GPCRs or kinases .
- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and stability in active sites .
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Approaches :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., tetrahydrothiophene vs. sulfone derivatives) on potency .
- Meta-analysis : Aggregate data from analogs (e.g., benzofuran-2-carboxamides with piperidine scaffolds) to identify trends in IC₅₀ or EC₅₀ values .
- Assay standardization : Control variables like cell line selection (HEK293 vs. CHO) or buffer conditions to minimize inter-study variability .
Q. What methodologies are suitable for evaluating metabolic stability and toxicity in preclinical models?
- Metabolic profiling :
- Liver microsome assays : Incubate with human/rodent microsomes and analyze metabolites via LC-MS/MS .
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
- Toxicity endpoints :
- MTT assay : Measure cytotoxicity in primary hepatocytes or HEK293 cells (IC₅₀ > 50 μM desirable) .
- hERG channel binding : Patch-clamp electrophysiology to evaluate cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
